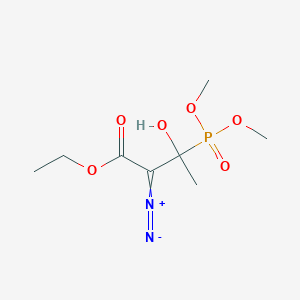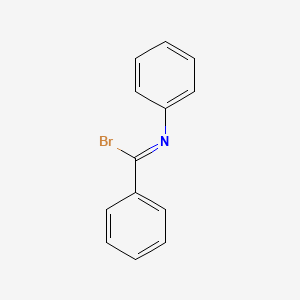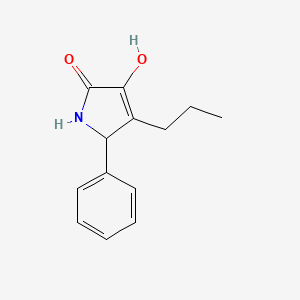
2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- is a heterocyclic compound that belongs to the family of 2-pyrrolidinone derivatives. These compounds are known for their significant structural roles in various bioactive natural products. The compound features a g-lactam ring containing four carbon atoms and one nitrogen atom, making it an important structural subunit in numerous bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- can be achieved through various synthetic routes. One common method involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from readily available synthetic precursors . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines, reductive cyclization of nitroolefins with 1,3-diketones, or various aldol-type cyclo-condensations .
Industrial Production Methods: Industrial production methods for this compound typically involve multi-component reactions (MCRs) that offer efficient synthetic pathways to obtain complex molecular structures. These reactions often involve aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate .
化学反応の分析
Types of Reactions: 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sodium diethyl oxalacetate, aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate. The reaction conditions often involve the use of bases or acids to facilitate the cyclization and condensation processes .
Major Products Formed: The major products formed from these reactions are polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which have been shown to possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-HIV-1, anti-inflammatory, and antioxidant properties .
科学的研究の応用
2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has been studied for its potential as an antioxidant and radical scavenger . In medicine, it has shown promise as an inhibitor of HIV-1 integrase and as an antibiotic active against Staphylococcus aureus and Bacillus subtilis .
作用機序
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- involves its interaction with molecular targets and pathways in the body. For example, it acts as an inhibitor of HIV-1 integrase by binding to the enzyme and preventing it from integrating viral DNA into the host genome . Its antioxidant activity is attributed to its ability to scavenge hydroxyl radicals in both polar and non-polar environments .
類似化合物との比較
2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- can be compared with other similar compounds, such as 3-pyrroline-2-ones and 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. These compounds share similar structural features and pharmacological activities but differ in their specific substituents and functional groups . The uniqueness of 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-phenyl-4-propyl- lies in its specific combination of substituents, which contribute to its distinct pharmacological properties .
List of Similar Compounds:- 3-Pyrroline-2-ones
- 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- 4-Chlorobenzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 4-Ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one
特性
CAS番号 |
50461-77-3 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
4-hydroxy-2-phenyl-3-propyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C13H15NO2/c1-2-6-10-11(14-13(16)12(10)15)9-7-4-3-5-8-9/h3-5,7-8,11,15H,2,6H2,1H3,(H,14,16) |
InChIキー |
PIIOPDOVJPFWEA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=O)NC1C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)


![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)

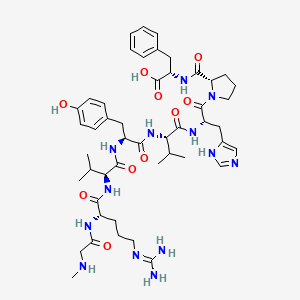

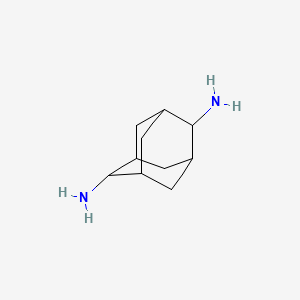
![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)

